molecular formula C7H11NO3S B14498300 N-Acetyl-S-ethenyl-L-cysteine CAS No. 64349-11-7

N-Acetyl-S-ethenyl-L-cysteine

Cat. No.: B14498300
CAS No.: 64349-11-7
M. Wt: 189.23 g/mol
InChI Key: BXMHDORXONLAIO-LURJTMIESA-N
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Description

N-Acetyl-S-ethenyl-L-cysteine (CAS: 64349-11-7) is a thiol-modified derivative of L-cysteine, characterized by an acetylated amino group and an ethenyl (vinyl) substituent on the sulfur atom. Its IUPAC name is (2R)-2-acetamido-3-(ethenylsulfanyl)propanoic acid, with a molecular formula of C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol .

Properties

CAS No.

64349-11-7

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

(2R)-2-acetamido-3-ethenylsulfanylpropanoic acid

InChI

InChI=1S/C7H11NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m0/s1

InChI Key

BXMHDORXONLAIO-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC=C)C(=O)O

Canonical SMILES

CC(=O)NC(CSC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-ethenyl-L-cysteine typically involves the acetylation of L-cysteine. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature of around 0-5°C to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-ethenyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

N-Acetyl-S-ethenyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-S-ethenyl-L-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a powerful intracellular antioxidant, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing free radicals and reducing oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Applications/Research Findings
This compound 64349-11-7 S-ethenyl 189.23 Limited studies; potential synthetic intermediate
N-Acetylcysteine (NAC) 616-91-1 -SH 163.19 Mucolytic, antioxidant, acetaminophen antidote
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) 74514-75-3 S-2-cyanoethyl 218.26 Biomarker for acrylonitrile exposure
N-Acetyl-S-phenyl-L-cysteine 4775-80-8 S-phenyl 239.29 Analytical standard in toxicology studies
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 14369-42-7 S-3-hydroxypropyl 207.24 Metabolite of 1,3-butadiene
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine 912628-02-5 S-thiocarbamoyl-phenylethyl 331.47 Research in immunomodulation (TLR2/6 agonist activity)

Structural and Pharmacological Differences

  • Reactivity: NAC’s free thiol group enables direct antioxidant activity via glutathione replenishment , whereas S-substituted derivatives like this compound lack this property due to blocked thiols.
  • Metabolism and Biomarker Utility :

    • CEMA and 3HPMA are urinary metabolites of acrylonitrile and 1,3-butadiene, respectively, used in occupational exposure monitoring .
    • N-Acetyl-S-phenyl-L-cysteine serves as a reference standard in analytical chemistry for detecting aromatic thioether metabolites .
  • Therapeutic Potential: Lipidic analogs like TLR2/6 agonists (e.g., N-Acetyl-S-thiocarbamoyl derivatives) demonstrate immunomodulatory activity, highlighting how substituents dictate target engagement . The ethenyl derivative’s applications remain underexplored but may involve niche synthetic or catalytic roles due to its reactive vinyl group.

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